molecular formula C20H14F6N2O2 B4626779 N-[2-(quinolin-8-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide

N-[2-(quinolin-8-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B4626779
M. Wt: 428.3 g/mol
InChI Key: IVRPNYRKMWCDMT-UHFFFAOYSA-N
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Description

N-[2-(quinolin-8-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that features a quinoline moiety linked to a benzamide structure through an ethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(quinolin-8-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Quinoline Ether: The initial step involves the reaction of 8-hydroxyquinoline with an appropriate ethylating agent to form 2-(quinolin-8-yloxy)ethyl intermediate.

    Amidation Reaction: The intermediate is then reacted with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(quinolin-8-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[2-(quinolin-8-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-(quinolin-8-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can bind to specific sites on enzymes, inhibiting their activity. The trifluoromethyl groups enhance the compound’s binding affinity and stability, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(quinolin-8-yloxy)-ethyl)-acetamide: This compound is similar in structure but lacks the trifluoromethyl groups, resulting in different chemical properties and applications.

    Ethyl 2-(quinolin-8-yloxy)acetate: Another related compound with an ester group instead of the benzamide moiety.

Uniqueness

N-[2-(quinolin-8-yloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical research and development.

Properties

IUPAC Name

N-(2-quinolin-8-yloxyethyl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F6N2O2/c21-19(22,23)14-9-13(10-15(11-14)20(24,25)26)18(29)28-7-8-30-16-5-1-3-12-4-2-6-27-17(12)16/h1-6,9-11H,7-8H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRPNYRKMWCDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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